DSO Demonstrates Superior Yield in Active Ester Synthesis Compared to DCC and DSC
In the synthesis of N-succinimidyl carboxylates, Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) provides higher yields than the commonly used carbodiimide DCC and the carbonate-based reagent DSC. Quantitative comparison shows DSO delivers consistently higher product yields across different carboxylic acid substrates [1].
| Evidence Dimension | Yield of N-succinimidyl ester formation |
|---|---|
| Target Compound Data | Yields of 84-95% for various carboxylic acids |
| Comparator Or Baseline | DCC: 70-85% yield; DSC: 75-90% yield |
| Quantified Difference | DSO yields are 5-15 percentage points higher than DCC and 5-10 percentage points higher than DSC |
| Conditions | Reaction of carboxylic acids in acetonitrile with pyridine at room temperature |
Why This Matters
Higher synthetic yield directly reduces raw material costs and purification effort, improving process economics and scalability in peptide synthesis workflows.
- [1] M. Itoh, D. Hagiwara, T. Kamiya. (1991). Preparation of N'-Succinimidyl Carboxylates with the Use of N, N'-Disuccinimidyl Oxalate (DSO) Chemistry of Succinimido Esters. XVIII. Journal of Japan Oil Chemists' Society, 40(2), 155-158. View Source
